

Application Note: Using Nitrovin Hydrochloride as a Reference Standard in Chromatographic Analysis

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Compound of Interest

Compound Name: Nitrovin hydrochloride

Cat. No.: B1678374

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Introduction

Nitrovin hydrochloride is the hydrochloride salt of Nitrovin, a nitrofurantoin antibacterial agent. It has been historically used as a growth promoter in animal feed.[1][2][3] Due to concerns about potential carcinogenicity and the development of antibiotic resistance, its use has been banned in many countries for food-producing animals. Consequently, sensitive and accurate analytical methods are required to monitor for the presence of Nitrovin residues in animal-derived food products and animal feed.

This application note provides detailed protocols for the use of **Nitrovin hydrochloride** as a reference standard in the chromatographic analysis of various sample matrices. The methods described herein are applicable for the quantitative determination of Nitrovin, ensuring compliance with regulatory standards and supporting drug development and safety assessment studies. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of Nitrovin Hydrochloride

A thorough understanding of the physicochemical properties of the reference standard is crucial for accurate standard preparation and method development.

Property	Value
Chemical Name	2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine;hydrochloride
CAS Number	2315-20-0
Molecular Formula	C ₁₄ H ₁₃ ClN ₆ O ₆
Molecular Weight	396.74 g/mol
Appearance	Orange powder
Melting Point	280 °C (decomposition)
Solubility	Soluble in ethanol, dimethyl sulfoxide, dimethylformamide, pyridine; almost insoluble in water and ether.

Experimental Protocols

Preparation of Standard Solutions

Materials:

- **Nitrovin hydrochloride** reference standard
- Dimethyl sulfoxide (DMSO), HPLC grade
- Methanol, HPLC grade
- Acetonitrile, HPLC grade
- Deionized water, resistivity $\geq 18 \text{ M}\Omega\cdot\text{cm}$
- Volumetric flasks, Class A
- Analytical balance

Protocol for Stock Standard Solution (1000 µg/mL):

- Accurately weigh approximately 10 mg of **Nitrovin hydrochloride** reference standard into a 10 mL volumetric flask.
- Dissolve the standard in a small amount of DMSO.
- Bring the flask to volume with methanol or acetonitrile.
- Stopper the flask and sonicate for 10 minutes to ensure complete dissolution.
- Store the stock solution at 2-8°C in a dark, airtight container.

Protocol for Working Standard Solutions:

- Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable solvent (e.g., methanol/water mixture).
- The concentration range for the calibration curve should be selected based on the expected concentration of Nitrovin in the samples and the sensitivity of the analytical method.

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix.

Materials:

- Dichloromethane, HPLC grade
- Methanol, HPLC grade
- Ammonia solution
- Centrifuge
- Rotary evaporator

Protocol:

- Weigh a representative sample of the ground animal feed.
- Extract the sample with a solvent mixture of dichloromethane, methanol, and ammonia solution.^[4]
- Centrifuge the mixture and collect the supernatant.
- Repeat the extraction process on the residue.
- Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
- Reconstitute the residue in the mobile phase for HPLC analysis.

Materials:

- Acetonitrile, HPLC grade
- n-Hexane, HPLC grade
- Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balance - HLB)
- Centrifuge
- Nitrogen evaporator

Protocol:

- Homogenize the tissue sample.
- Extract the homogenized sample with a mixture of acetonitrile and water.
- Defat the extract by liquid-liquid extraction with acetonitrile-saturated hexane.
- Perform a solid-phase extraction (SPE) cleanup using an HLB cartridge.
- Condition the SPE cartridge with methanol followed by deionized water.
- Load the sample extract onto the cartridge.

- Wash the cartridge to remove interfering substances.
- Elute the Nitrovin from the cartridge with a suitable solvent (e.g., acetonitrile).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic Methods

This method is suitable for the routine analysis of Nitrovin in formulations and animal feed where concentration levels are relatively high.

Parameter	Condition
Column	Cyano or C18 column
Mobile Phase	Acetonitrile, water, and an acidifier (e.g., phosphoric acid or formic acid).
Detection	UV detector

Note: Specific parameters such as column dimensions, mobile phase composition, flow rate, and detection wavelength should be optimized for the specific application.

This method provides high sensitivity and selectivity, making it ideal for the trace-level detection of Nitrovin residues in food products.[\[5\]](#)

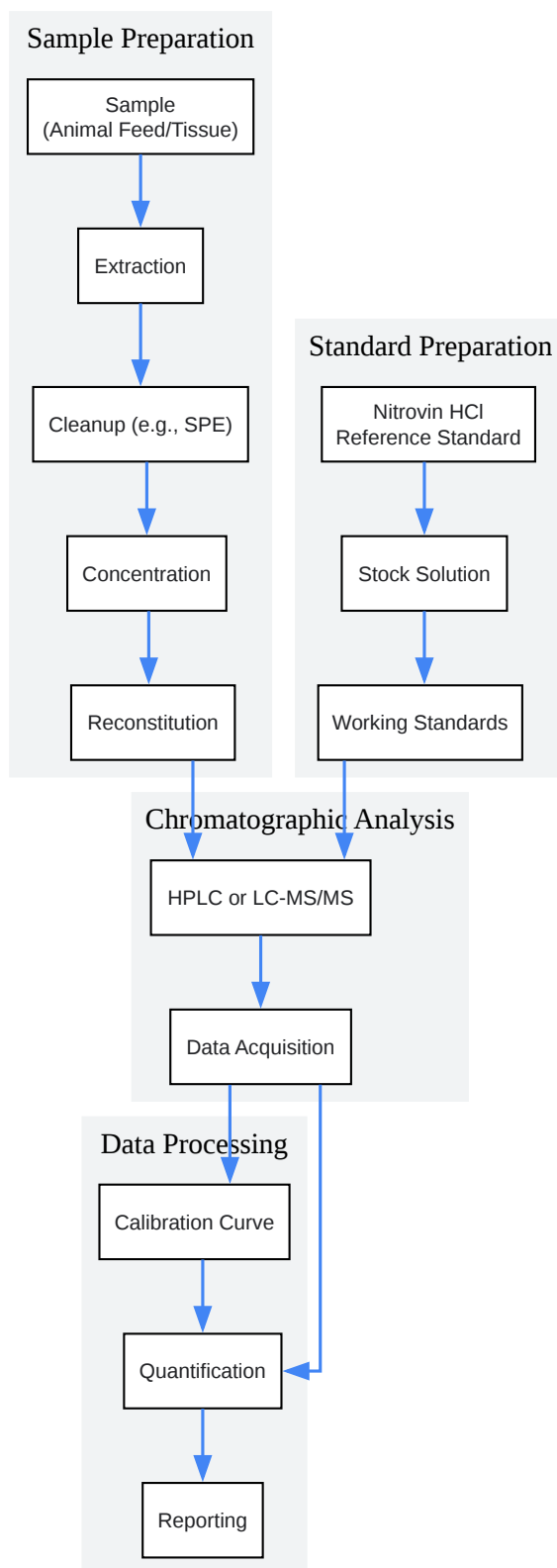
Parameter	Condition
Column	CORTECS C18, 2.7 μm , 2.1 mm x 10 cm, or equivalent.[5]
Mobile Phase	Gradient elution with a mixture of acetonitrile and water containing a suitable modifier (e.g., formic acid).
Flow Rate	To be optimized for the specific column and system.
Injection Volume	10 μL . [5]
Ion Source	Electrospray Ionization (ESI) in positive mode. [5]
Detection	Multiple Reaction Monitoring (MRM)

Data Presentation

The performance of the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters are summarized below.

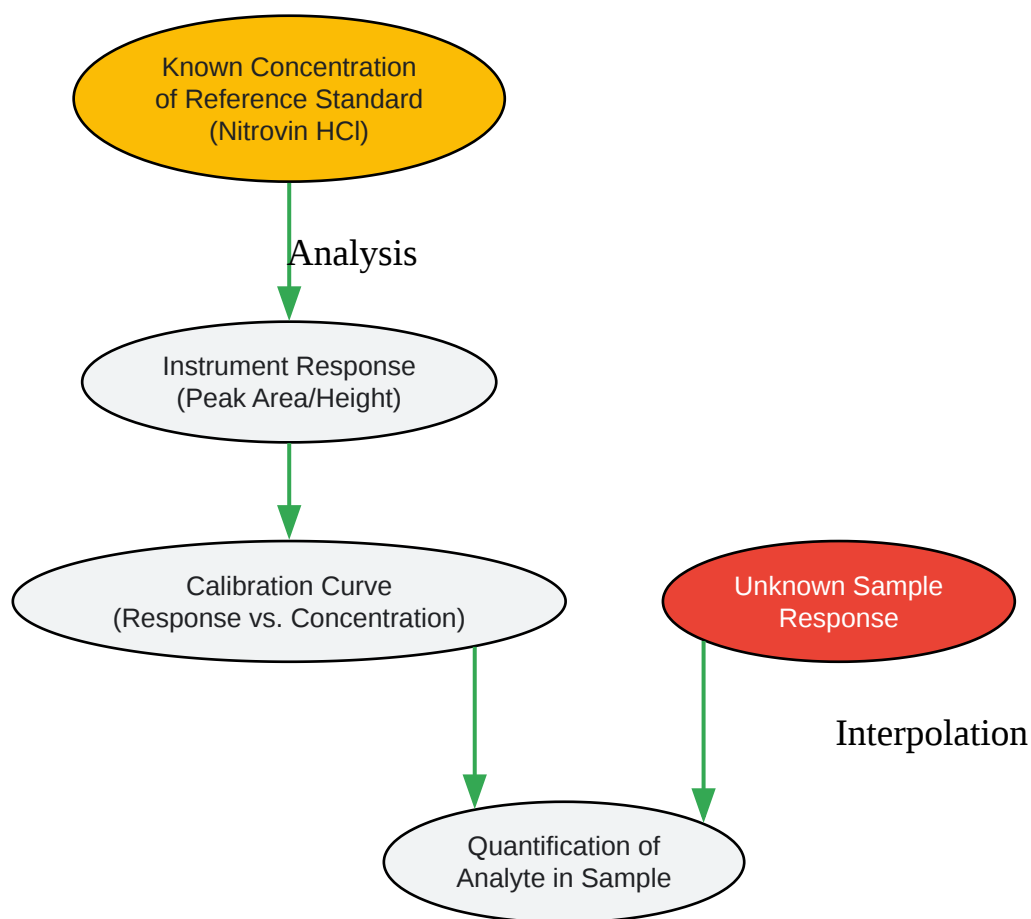
Parameter	LC-MS/MS Method
Linearity (Correlation Coefficient, r^2)	> 0.985
Limit of Quantification (LOQ)	0.001 mg/kg in fishery products.[6]
Accuracy (Recovery)	72.1% - 122%
Precision (Coefficient of Variation, CV)	2.9% - 16.9%

Visualizations



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Caption: Experimental workflow for the chromatographic analysis of Nitrovin.



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Caption: Principle of using a reference standard for quantification in chromatography.

Conclusion

Nitrovin hydrochloride is a critical reference standard for the accurate and reliable quantification of Nitrovin in various matrices, particularly in animal feed and food products of animal origin. The detailed protocols for standard preparation, sample extraction, and chromatographic analysis using HPLC-UV and LC-MS/MS provide a robust framework for researchers and analytical scientists. Adherence to these methodologies will ensure data of high quality, supporting regulatory compliance and food safety monitoring programs.

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